



The Lysine-Cysteine N-O-S Bridge: A Novel Redox Switch

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Recent discoveries have identified a novel, covalent crosslink between lysine and cysteine residues that functions as a redox-sensitive switch in a variety of proteins.[1][2] This post-translational modification, known as a Nitrogen-Oxygen-Sulfur (N-O-S) bridge, has profound implications for understanding cellular regulation under different redox conditions.

Structure and Function

The N-O-S bridge is a covalent linkage formed between the ε-amino group of a lysine side chain and the thiol group of a cysteine side chain, with a bridging oxygen atom.[1][3] The formation of this bridge is an oxidative process, and its breakage is a reductive one. This reversible covalent modification allows the N-O-S bridge to act as a molecular switch, turning protein function "on" or "off" in response to the cellular redox environment.[1]

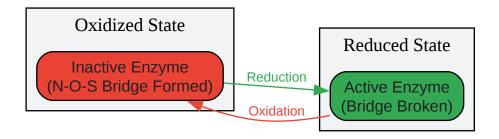
In its oxidized state (bridge present), the protein is often in an inactive or less active conformation. Upon reduction, the bridge is broken, leading to a conformational change that restores or enhances the protein's activity. This mechanism provides a direct link between cellular redox signaling and the functional regulation of specific proteins.

A key, well-characterized example is the transaldolase from the human pathogen Neisseria gonorrhoeae. In this enzyme, an N-O-S bridge forms between Lysine-8 and Cysteine-38. The presence of this bridge under oxidizing conditions holds the enzyme in an inactive state. Reduction of the bridge breaks the covalent bond, triggering an allosteric shift in the catalytic site that increases enzymatic activity by several orders of magnitude.



Prevalence and Significance

A systematic survey of the Protein Data Bank (PDB) has revealed that N-O-S bridges are not an isolated phenomenon but are widespread in functionally diverse proteins across all domains of life, from bacteria to humans. These redox switches are often located at catalytic or regulatory hotspots within proteins, underscoring their importance in controlling biological processes. In some proteins, a single lysine has been observed to link with two cysteine residues, forming a "SONOS" bridge. The discovery of this ubiquitous redox switch links lysine chemistry directly to redox biology, presenting a new regulatory principle in cellular function and a potential target for therapeutic intervention.



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Figure 1: The Lys-Cys N-O-S bridge as a reversible redox switch.

Other Covalent Lysine-Cysteine Crosslinks

Beyond the N-O-S bridge, other types of covalent crosslinks between lysine and cysteine can be formed, particularly under conditions of oxidative stress. Exposure of proteins to reactive halogen species, such as hypochlorous acid (HOCl) produced by immune cells, can induce the formation of sulfenamide (-S-N-), sulfinamide (-S(O)-N-), and sulfonamide (-S(O2)-N-) bonds between cysteine and lysine residues. These irreversible crosslinks have been identified in peptides and in the protein calprotectin. Such modifications can alter protein function and may contribute to protein aggregation and damage during inflammatory processes.

Biological Roles of the Lysyl-Cysteine Dipeptide

The dipeptide form, lysyl-cysteine (Lys-Cys), is composed of a lysine and a cysteine joined by a peptide bond. While less studied than the intra-protein crosslinks, some biological activities have been reported. Cationic dipeptides containing cysteine, including lysyl-cysteine, have



demonstrated antimicrobial properties, suggesting they may act by disrupting the integrity of bacterial cell membranes. Studies on related dipeptides, such as Lys-Lys, have shown they can serve as a nutritional source of lysine and influence the metabolic profile of other amino acids, including cysteine, in cellular and animal models.

Synergy of Lysine and Cysteine in Enzyme Active Sites

Lysine and cysteine are two of the most common amino acids found in the active sites of enzymes, where they often work synergistically to perform catalysis.

- Nucleophilic Catalysis: Cysteine, with the thiol side chain, is a potent nucleophile at physiological pH and is the key catalytic residue in families like the cysteine peptidases.
- Acid-Base Catalysis: Lysine, with its primary amine side chain, can act as a general base or general acid. For it to function as a nucleophile, its normally high pKa (~10.4) must be significantly lowered by the local protein microenvironment.
- Catalytic Dyads/Triads: Often, these residues are part of a catalytic dyad or triad. For
 instance, in E. coli homoserine transsuccinylase, Cys-142 acts as the catalytic nucleophile,
 while Lys-47 is also essential for the catalytic mechanism. The proximity and interplay of
 these residues are critical for efficient enzyme function.

Data Presentation



Interaction Type	Linkage	Nature of Interaction	Reversibilit y	Biological Significanc e	Key Protein Examples
N-O-S Bridge	Lys-(N-O-S)- Cys	Covalent PTM	Reversible (Redox)	Regulates enzyme activity as a redox switch.	N. gonorrhoeae Transaldolas e
SONOS Bridge	Cys-(S-O-N- O-S)-Cys (via Lys)	Covalent PTM	Reversible (Redox)	A branched crosslink acting as a redox switch.	Found in various proteins via PDB survey.
Halogen- Induced Crosslinks	Lys-(S(O)x- N)-Cys	Covalent PTM	Irreversible	Implicated in oxidative damage and inflammation.	Calprotectin
Dipeptide Interaction	Lys-Cys	Peptide Bond	N/A	Antimicrobial activity.	N/A
Active Site Synergy	N/A	Non-covalent & Catalytic	N/A	Essential for catalysis in numerous enzymes.	Cysteine Peptidases, Homoserine Transsuccinyl ase

Experimental Protocols Identification and Characterization of N-O-S Bridges

A multi-faceted approach is required to definitively identify an N-O-S bridge and characterize its function.

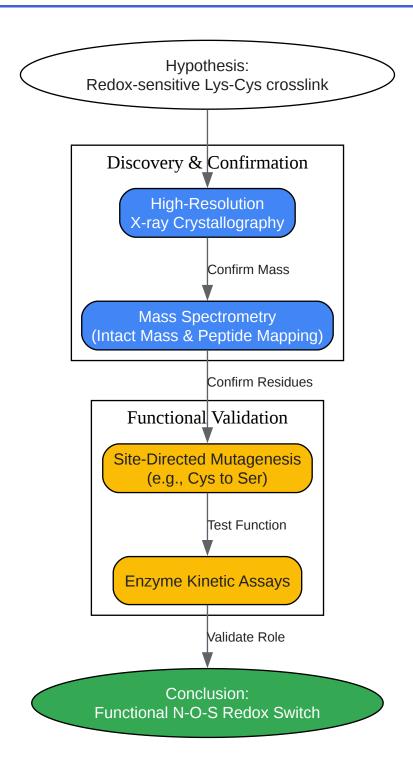
Methodology:

- High-Resolution X-ray Crystallography:
 - Crystallize the target protein under both oxidizing and reducing conditions.



- Solve the structures to a high resolution (ideally < 1.5 Å).
- Under oxidizing conditions, look for a clear electron density feature connecting the side chains of a proximal lysine and cysteine.
- Model an oxygen atom into this density and evaluate the fit. The N-S distance in the bridge is typically around 2.5 Å.
- In the reduced-state structure, this density should be absent, and the side chains should be separated.
- Mass Spectrometry (MS):
 - Perform intact protein mass analysis under oxidizing and reducing conditions. The formation of the N-O-S bridge results in a mass increase of +14 Da (addition of oxygen, loss of two hydrogens).
 - Use peptide mapping (e.g., LC-MS/MS) of a proteolytic digest to identify the cross-linked peptide and confirm the specific lysine and cysteine residues involved.
- Site-Directed Mutagenesis:
 - Mutate the candidate cysteine (e.g., to serine) and the candidate lysine (e.g., to arginine).
 - Express and purify the mutant proteins.
 - Perform functional assays (e.g., enzyme kinetics). Abolition of redox regulation in the mutant (i.e., the enzyme becomes constitutively active) provides strong evidence for the functional role of the bridge.





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Figure 2: Experimental workflow for identifying and validating a Lys-Cys N-O-S bridge.

Protocol for Developing Lysine/Cysteine Targeted Covalent Binders





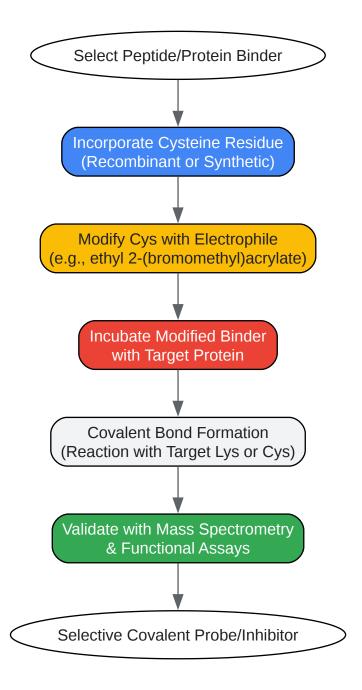


This method allows for the creation of selective covalent probes or inhibitors that target lysine or cysteine residues near a specific binding site.

Methodology:

- Binder Design: Start with a known peptide or protein binder for the target of interest.
- Cysteine Incorporation: Introduce a cysteine residue into the binder's sequence at a position
 that will be proximal to the desired target lysine or cysteine on the receptor protein. This is
 typically done via standard molecular biology techniques for recombinant proteins or during
 solid-phase synthesis for peptides.
- Electrophile Installation: React the purified, cysteine-containing binder with an electrophilic reagent such as ethyl 2-(bromomethyl)acrylate. This reaction selectively modifies the cysteine's thiol group, attaching a methacrylate electrophile.
- Covalent Targeting: The modified binder is then incubated with the target protein. The
 installed methacrylate electrophile will react via a Michael addition mechanism with the
 nucleophilic side chain of a nearby lysine or cysteine on the target, forming a stable, covalent
 thioether bond.
- Validation: Confirm covalent bond formation using mass spectrometry to detect the expected mass shift in the target protein. Use biochemical and cellular assays to confirm the functional consequences of the covalent modification.





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Figure 3: Workflow for generating targeted covalent protein binders for Lys/Cys.

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